4-(3-Buten-1-yl)phenol
Overview
Description
It has a molecular formula of C10H12O and a molecular weight of 148.2 g/mol. This compound is known for its distinct aromatic properties and is used in various applications due to its chemical reactivity and biological activity.
Scientific Research Applications
4-(3-Buten-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in electrophilic aromatic substitution reactions.
Biology: It exhibits antioxidant properties and is used in studies related to free radical scavenging activity.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anti-inflammatory and antineoplastic properties.
Industry: It is used in the fragrance industry for its aromatic properties and in the food industry as a flavoring agent.
Safety and Hazards
The safety information for 4-(3-Buten-1-yl)phenol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Buten-1-yl)phenol can be synthesized through several methods. One common method involves the electrophilic aromatic substitution (EAS) reaction between phenol derivatives containing electron-donor substituents and 3-methyl-2-buten-1-ol using boron trifluoride etherate as a catalyst . This method allows for the formation of the desired product under mild conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification from natural sources such as essential oils of basil, cinnamon, and nutmeg. The extraction process involves steam distillation followed by purification techniques like crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Buten-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly used under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Mechanism of Action
The mechanism of action of 4-(3-Buten-1-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms from its hydroxyl group, thereby neutralizing reactive oxygen species.
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cellular Pathways: It affects cellular pathways related to apoptosis and cell cycle regulation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
4-(3-Buten-1-yl)phenol can be compared with other similar phenolic compounds:
Eugenol: Similar in structure but with a methoxy group instead of a hydroxyl group. Eugenol is also found in essential oils and has similar aromatic properties.
Vanillin: Contains an aldehyde group instead of a butenyl group. Vanillin is widely used as a flavoring agent and has antioxidant properties.
Thymol: Contains an isopropyl group instead of a butenyl group. Thymol is known for its antiseptic properties.
Uniqueness: this compound is unique due to its butenyl side chain, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds.
Properties
IUPAC Name |
4-but-3-enylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8,11H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKGRRJAULWNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.